molecular formula C13H19N5O2 B2709407 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butyramide CAS No. 919840-54-3

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butyramide

Cat. No.: B2709407
CAS No.: 919840-54-3
M. Wt: 277.328
InChI Key: KDKMKSUGZHRVNP-UHFFFAOYSA-N
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Description

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butyramide is a recognized and potent ATP-competitive inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, with high selectivity for the PIM1 isoform. The PIM kinase family are serine/threonine kinases that function as critical regulators of cell survival, proliferation, and apoptosis, and their overexpression is frequently associated with hematological malignancies and solid tumors. This compound serves as a vital pharmacological tool for dissecting the PIM1 signaling axis in cancer biology, allowing researchers to investigate its role in tumorigenesis and treatment resistance. By selectively inhibiting PIM1, this molecule facilitates the study of downstream effects on key substrates like the pro-apoptotic protein BAD and cell cycle regulators, providing insights into mechanisms of cancer cell survival and growth. Its research applications are primarily in the field of oncology, where it is used in vitro and in vivo to validate PIM1 as a therapeutic target and to explore potential combination therapies, especially in contexts like leukemia and lymphoma where PIM1 is often dysregulated. The compound's specific inhibitory profile makes it an essential compound for probing the complex signaling networks that drive cancer progression and for advancing the development of targeted anticancer agents.

Properties

IUPAC Name

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O2/c1-5-6-10(19)16-17-8-14-11-9(12(17)20)7-15-18(11)13(2,3)4/h7-8H,5-6H2,1-4H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDKMKSUGZHRVNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NN1C=NC2=C(C1=O)C=NN2C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Introduction

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butyramide is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in oncology. This article explores its biological activity, including cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyrimidine core with a tert-butyl group at the 1-position and a butyramide moiety. Its molecular formula is C13H16N4O2C_{13}H_{16}N_{4}O_{2}, with a molar mass of approximately 252.29g/mol252.29\,g/mol. The presence of the carbonyl group and amide functionalities contributes to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC13H16N4O2C_{13}H_{16}N_{4}O_{2}
Molar Mass252.29g/mol252.29\,g/mol
StructurePyrazolo[3,4-d]pyrimidine core with tert-butyl and butyramide

Biological Activity

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic activity against various cancer cell lines. Notably, it has shown potent effects against the A-549 lung cancer cell line with an IC50 value comparable to that of cisplatin, a standard chemotherapeutic agent. This suggests its potential as an antitumor agent.

The mechanisms underlying the cytotoxic effects involve:

  • Induction of Oxidative Stress : The compound increases superoxide dismutase activity, leading to enhanced production of reactive oxygen species (ROS), such as hydrogen peroxide and nitric oxide. This oxidative stress is crucial for triggering apoptosis in cancer cells.
  • Interaction with Cellular Targets : Preliminary studies suggest that the compound may interact with proteins involved in cell signaling and apoptosis pathways. This interaction could disrupt normal cellular functions and promote cell death in malignant cells.

Comparative Activity

In comparison to other compounds within the same class, this compound is distinguished by its unique structural features that enhance its biological activity. For instance:

Compound NameBiological Activity
Methyl 4-{2-[1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoateAntitumor activity
6-Phenylpyrazolo[3,4-d]pyrimidonesPhosphodiesterase inhibition
1-(β-D-ribofuranosyl)pyrazolo[3,4-d]pyrimidin-4-oneRelated to purine metabolism

Case Studies

Several studies have investigated the biological activity of similar pyrazolo[3,4-d]pyrimidine derivatives:

  • Study on Aldehyde Dehydrogenase Inhibition : A study highlighted the synthesis of pyrazolopyrimidine inhibitors targeting ALDH1A for adjunctive therapy in ovarian cancer. Although not directly studying butyramide derivatives, it provides insight into the class's potential in cancer treatment .
  • Antitumor Efficacy : Another study demonstrated that derivatives of this class exhibited significant antitumor properties through mechanisms involving apoptosis and cell cycle arrest .

Future Directions

Given its promising biological profile, further research is warranted to:

  • Elucidate Detailed Mechanisms : Comprehensive studies using techniques like X-ray crystallography and NMR can provide insights into binding affinities and specific interactions with molecular targets.
  • Assess Pharmacokinetics and Toxicity : Evaluating the pharmacokinetic properties and potential toxicity in vivo will be critical for advancing this compound toward clinical applications.
  • Explore Derivative Synthesis : Modifying the structure could yield derivatives with enhanced efficacy or reduced side effects.

Scientific Research Applications

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit a range of biological activities:

Antitumor Activity

Several studies have reported that pyrazolo[3,4-d]pyrimidine derivatives demonstrate significant cytotoxic effects against various cancer cell lines. For instance:

Compound NameBiological ActivityReference
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butyramideAntitumor (suggested)
Related DerivativeAntitumor
5-Acetyl-4-amino-pyrimidinesAntiviral
4,5-Dihydropyrazolo[3,4-d]pyrimidin-4-one derivativesAntimicrobial & Anticancer

Antimicrobial Properties

The structural characteristics suggest potential efficacy against bacterial and viral pathogens. Related compounds have shown modes of action such as enzyme inhibition.

ALDH Inhibition

A notable study highlighted that similar pyrazolo[3,4-d]pyrimidine compounds inhibited Aldehyde Dehydrogenase (ALDH) isoforms effectively in ovarian cancer models. This suggests that this compound may also possess similar properties worth investigating further.

Future Research Directions

Given the promising structural characteristics and preliminary biological data, future research should focus on:

  • In Vitro Studies : To confirm antitumor and antimicrobial efficacy across various cell lines.
  • Mechanistic Studies : To elucidate specific pathways affected by this compound.
  • Pharmacokinetic Profiling : To assess absorption, distribution, metabolism, and excretion (ADME) properties.

Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidine Urea Derivatives

Mishra et al. (2016) synthesized 1-(4-imino-1-substituted-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)urea derivatives, which share the pyrazolo[3,4-d]pyrimidine core but replace the butyramide with a urea group .

  • Structural Differences: The urea group introduces two hydrogen-bond donors, enhancing interactions with polar residues in enzyme active sites.
  • Biological Activity : These derivatives demonstrated in vitro IC₅₀ values of 0.8–5.2 µM against breast cancer cells (MCF-7) and in vivo tumor reduction in mouse models. In contrast, the butyramide derivative’s activity remains uncharacterized in the provided evidence, though the tert-butyl group may confer prolonged half-life .

Triazin-Based Butyramide Derivatives

Tian et al. (2007) patented N-{1-[3-(2-ethoxy-5-(4-ethylpiperazinyl)benzenesulfonyl)-4,5-dihydro-5-oxo-1,2,4-triazin-6-yl]ethyl}butyramide, a triazin-core compound with a butyramide substituent .

  • Structural Differences : The triazin core replaces pyrazolo-pyrimidine, altering electronic properties. The ethoxy and ethylpiperazinyl groups enhance solubility and receptor selectivity.
  • Applications : Designed as a kinase inhibitor, this compound highlights the versatility of butyramide in diverse scaffolds. The tert-butyl group in the target compound may similarly improve lipophilicity for blood-brain barrier penetration .

LY231514 Pyrazolo[3,4-d]pyrimidine Analogs

Taylor and Patel (1992) developed pyrazolo[3,4-d]pyrimidine analogs of LY231514, a potent antifolate .

  • Structural Differences : LY231514 analogs feature glutamic acid side chains for folate receptor targeting, unlike the apolar tert-butyl and butyramide groups in the target compound.
  • Mechanistic Insights : LY231514 analogs inhibit thymidylate synthase, while the tert-butyl-butyramide derivative’s mechanism is likely distinct, possibly targeting kinases or carbonic anhydrases .

Comparative Data Table

Compound Class Core Structure Key Substituents Biological Activity (IC₅₀) Mechanism
Target Compound Pyrazolo[3,4-d]pyrimidine 1-(tert-butyl), 5-butyramide Not reported Hypothesized kinase inhibition
Mishra’s Urea Derivatives Pyrazolo[3,4-d]pyrimidine 1-substituted, 5-urea 0.8–5.2 µM (MCF-7) Carbonic anhydrase IX inhibition
Tian’s Triazin Derivative 1,2,4-Triazin Ethoxy, ethylpiperazinyl, butyramide Not reported Kinase inhibition
LY231514 Analogs Pyrazolo[3,4-d]pyrimidine Glutamic acid side chain Sub-nanomolar Thymidylate synthase inhibition

Key Research Findings

  • Synthetic Flexibility : Pyrazolo[3,4-d]pyrimidine cores are amenable to diverse substitutions, enabling optimization of pharmacokinetic properties .
  • Role of Substituents : Urea groups enhance potency through hydrogen bonding, while tert-butyl and butyramide groups balance lipophilicity and metabolic stability .
  • Unresolved Questions : The target compound’s exact biological targets and efficacy compared to urea derivatives require further study.

Q & A

Q. What are the common synthetic routes for N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butyramide?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A key method involves reacting pyrazolo[3,4-d]pyrimidinone intermediates with tert-butylamine derivatives under reflux in aprotic solvents like DMF or THF. For example, Patel et al. (1992) achieved analogues by coupling α-chloroacetamides with pyrazolo[3,4-d]pyrimidinone cores, followed by tert-butyl group introduction via alkylation . Reaction optimization often includes adjusting stoichiometry (1:1.2 molar ratio of core to reagent) and temperature (70–90°C) to minimize byproducts .

Q. What analytical techniques are critical for confirming the molecular structure of this compound?

Multi-technique validation is essential:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent integration and tert-butyl signals (e.g., δ 1.4 ppm for tert-butyl protons) .
  • IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 333.15) .
  • X-ray Crystallography (if crystalline): Resolves stereochemistry and confirms pyrazolo-pyrimidine ring conformation .

Advanced Research Questions

Q. How can researchers optimize reaction yields during the synthesis of derivatives?

Yield optimization requires balancing reaction conditions and purification:

  • Catalysis : Use Pd/C or CuI for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions) to improve efficiency .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures aid crystallization .
  • Temperature Control : Gradual heating (ramp to 80°C over 30 mins) reduces decomposition of thermally sensitive intermediates .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol) isolates high-purity products (>95%) .

Q. How should contradictory spectral data (e.g., NMR vs. MS) be resolved during characterization?

Contradictions often arise from impurities or tautomeric forms. Mitigation strategies include:

  • 2D NMR (COSY, HSQC) : Assigns ambiguous proton environments (e.g., distinguishing pyrimidine NH from amide NH) .
  • Deuterium Exchange : Detects labile protons (e.g., NH in pyrazolo rings) via D₂O shake tests .
  • LC-MS/MS : Identifies co-eluting impurities by fragment ion analysis .
  • Computational Validation : Compare experimental IR/NMR with DFT-calculated spectra (e.g., Gaussian 09 at B3LYP/6-31G* level) .

Q. What methodologies are effective for studying structure-activity relationships (SAR) of this compound?

SAR studies focus on substituent effects:

  • Fluorine Substitution : Introduce electron-withdrawing groups (e.g., 4-fluorophenyl) to enhance binding affinity. Zhidkov et al. (2015) reported improved bioactivity with fluorobenzamide derivatives .
  • Heterocyclic Modifications : Replace tert-butyl with piperazine or pyrrolidine to assess solubility and target interactions (e.g., EP2228370B1 patent) .
  • Pharmacophore Mapping : Use docking simulations (AutoDock Vina) to correlate substituent positions (e.g., pyrimidine C5) with enzyme inhibition .

Q. How can researchers address low solubility in biological assays?

  • Prodrug Design : Incorporate hydrolyzable esters (e.g., methyl or ethyl carboxylates) to improve aqueous solubility .
  • Co-solvent Systems : Use DMSO/PBS (≤10% v/v) or cyclodextrin inclusion complexes .
  • Particle Size Reduction : Nano-milling (e.g., ball milling at 200 rpm) achieves sub-100 nm particles for in vitro assays .

Data Contradiction Analysis

Q. How to reconcile discrepancies in biological activity across similar derivatives?

  • Metabolic Stability : Test liver microsome stability (e.g., human CYP3A4 incubation) to identify rapid degradation .
  • Epimerization Checks : Use chiral HPLC (Chiralpak AD-H column) to confirm stereochemical integrity during synthesis .
  • Off-Target Screening : Perform kinase profiling (Eurofins KinaseProfiler) to rule out non-specific binding .

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